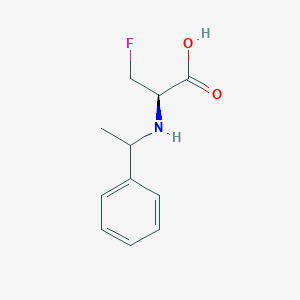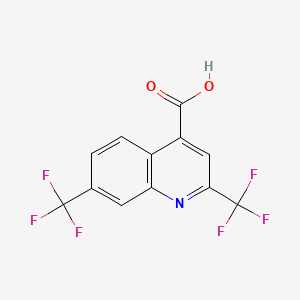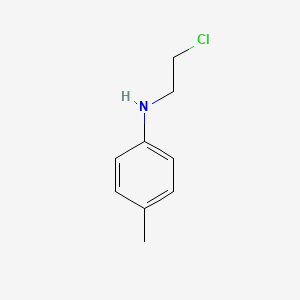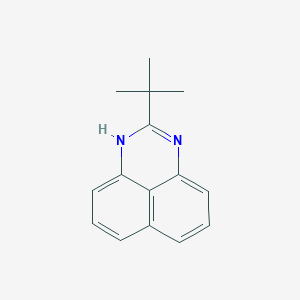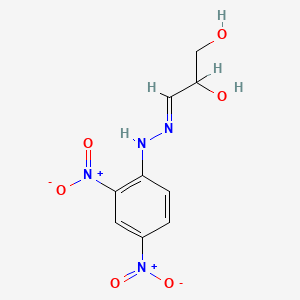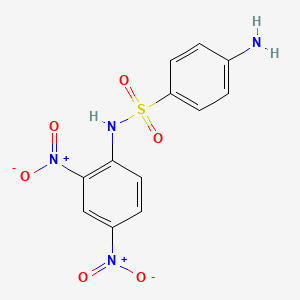
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a dinitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dinitrochlorobenzene under nucleophilic substitution conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amino group on the dinitrochlorobenzene, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electron-deficient aromatic compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-N-(2,4-diaminophenyl)benzene-1-sulfonamide.
Oxidation: 4-Nitroso-N-(2,4-dinitrophenyl)benzene-1-sulfonamide.
科学研究应用
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential antibacterial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effect of the compound .
相似化合物的比较
Similar Compounds
Sulfamethazine: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide.
Sulfadiazine: 4-Amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide.
Uniqueness
4-Amino-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical and biological properties. The dinitrophenyl group enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its potential for forming stable complexes with biological molecules .
属性
CAS 编号 |
36957-20-7 |
|---|---|
分子式 |
C12H10N4O6S |
分子量 |
338.30 g/mol |
IUPAC 名称 |
4-amino-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N4O6S/c13-8-1-4-10(5-2-8)23(21,22)14-11-6-3-9(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 |
InChI 键 |
ACZLHKAAAGMFPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


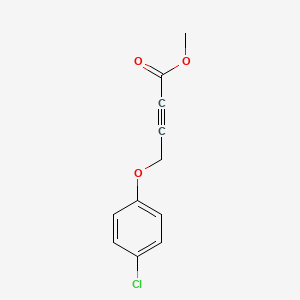

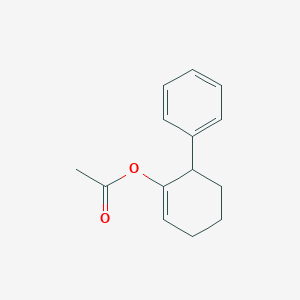
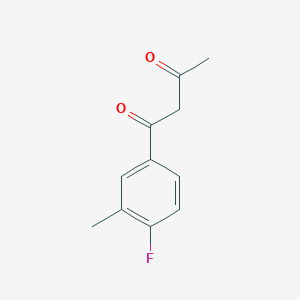
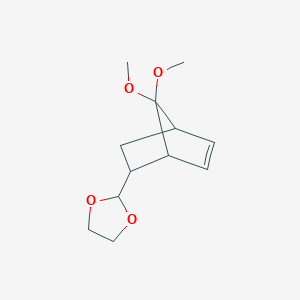
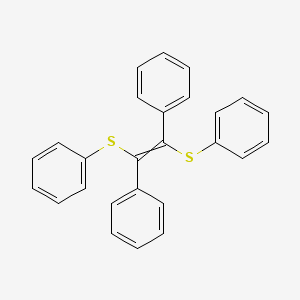
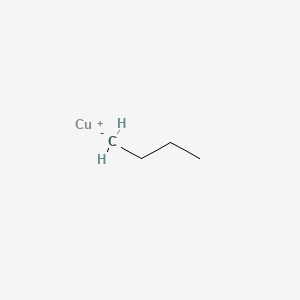
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
